molecular formula C12H21NO2 B13298992 4-Cycloheptylpyrrolidine-3-carboxylic acid

4-Cycloheptylpyrrolidine-3-carboxylic acid

Cat. No.: B13298992
M. Wt: 211.30 g/mol
InChI Key: LCDCGYZUAHDKLP-UHFFFAOYSA-N
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Description

4-Cycloheptylpyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cycloheptyl group and a carboxylic acid group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The cycloheptyl group adds steric bulk and hydrophobic character to the molecule, potentially influencing its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylpyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Cycloheptylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cycloheptylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group and the pyrrolidine ring contribute to the binding affinity and selectivity of the compound. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing the compound’s inhibitory or activating effects .

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the cycloheptyl group, resulting in different steric and electronic properties.

    Cycloheptylamine: Contains the cycloheptyl group but lacks the pyrrolidine ring and carboxylic acid group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring but without the cycloheptyl group.

Uniqueness: 4-Cycloheptylpyrrolidine-3-carboxylic acid is unique due to the combination of the cycloheptyl group and the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel bioactive molecules .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-cycloheptylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)11-8-13-7-10(11)9-5-3-1-2-4-6-9/h9-11,13H,1-8H2,(H,14,15)

InChI Key

LCDCGYZUAHDKLP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CNCC2C(=O)O

Origin of Product

United States

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